3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAMGQLVGFKKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Four-Component Assembly
The most efficient method employs a one-pot reaction combining p-tolyl methyl ketone , ethyl cyanoacetate , elemental sulfur (S₈) , and formamide under reflux conditions. This approach leverages the Gewald reaction mechanism to form the thiophene ring, followed by formamide-mediated cyclization to yield the pyrimidinone core (Figure 1).
Reaction Conditions :
Mechanistic Insights :
- Knoevenagel Condensation : p-Tolyl methyl ketone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
- Thiophene Formation : Sulfur incorporation via cyclocondensation generates 2-aminothiophene-3-carboxylate.
- Cyclization : Formamide acts as both solvent and ammonia source, facilitating ring closure to the pyrimidinone.
Advantages :
- Avoids chromatography; product isolated via crystallization.
- Scalable to industrial production with minimal waste.
Stepwise Cyclization Approaches
2-Aminothiophene-3-Carboxylate Intermediate
Ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate serves as a key precursor. Synthesized via the Gewald reaction using p-tolylacetonitrile, sulfur, and ethyl cyanoacetate.
Cyclization Protocol :
- Urea/Thiourea Coupling : React with 4-bromobenzyl isocyanate in dichloromethane under reflux (8 h, 70% yield).
- Base-Mediated Cyclization : Treat with ethanolic NaOH to form the pyrimidinone ring.
Equation :
$$
\text{Ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate} + \text{4-bromobenzyl isocyanate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}
$$
Triethyl Orthoformate-Mediated N-Alkylation
Direct N3-functionalization is achieved using triethyl orthoformate and 4-bromobenzylamine under acidic conditions:
Procedure :
- Activation : Heat ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate with triethyl orthoformate in glacial acetic acid (2 h, 80°C).
- Alkylation : Add 4-bromobenzylamine and reflux (3 h, 83% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield | Steps | Purification | Scalability |
|---|---|---|---|---|
| Multi-Component | 96% | 1 | Crystallization | Industrial |
| Stepwise Cyclization | 70–85% | 3 | Chromatography | Lab-scale |
| N-Alkylation | 83% | 2 | Filtration | Moderate |
Key Observations :
- The one-pot method excels in atom economy and scalability but requires precise stoichiometry.
- Stepwise approaches offer flexibility for analogs but involve laborious intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the p-tolyl substituent, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of new derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have been identified as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways associated with tumor growth and proliferation. Studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives can effectively induce apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has been evaluated against a range of bacterial and fungal strains. For example, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Antiviral Effects
Emerging studies suggest that thieno[3,2-d]pyrimidine derivatives may also possess antiviral properties. These compounds have been evaluated for their ability to inhibit viral replication in vitro. Specific mechanisms may include interference with viral entry or replication processes within host cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of thieno[3,2-d]pyrimidine derivatives. Modifications at various positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For instance, substituents such as bromobenzyl and p-tolyl groups have been associated with enhanced potency against specific targets .
Case Studies
- Anticancer Research : A study evaluated a series of thieno[3,2-d]pyrimidines for their ability to inhibit breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potential for further development as anticancer agents .
- Antimicrobial Screening : A comprehensive screening of synthesized thieno[3,2-d]pyrimidine derivatives revealed several compounds with significant antibacterial activity against common pathogens. The most effective compounds were further analyzed for their minimum inhibitory concentrations (MICs), showing promise for therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of essential metabolites.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.
Uniqueness
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the 4-bromobenzyl and p-tolyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its potential biological activities.
Biological Activity
3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as 3-BBT-PT) is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities. Despite limited direct research on 3-BBT-PT itself, studies on related compounds suggest a range of biological activities including antitumor, antibacterial, and antiviral effects. This article reviews the existing literature on the biological activity of 3-BBT-PT, synthesizing findings from various studies and highlighting potential avenues for future research.
Chemical Structure and Properties
3-BBT-PT is characterized by a thieno ring fused to a pyrimidine structure, with specific substitutions that influence its chemical properties. The presence of bromine and methyl groups on the aromatic rings enhances its pharmacological profile. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H16BrN2OS |
| Molecular Weight | 396.30 g/mol |
| Chemical Structure | Structure |
Antitumor Activity
Research into thieno[3,2-d]pyrimidines has shown promising antitumor properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study involving 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines demonstrated significant cytotoxicity against MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
In another study, compounds were screened against multiple cancer cell lines, revealing that certain derivatives exhibited over 80% inhibition at concentrations of 10 μM . These findings suggest that 3-BBT-PT may possess similar antitumor efficacy due to its structural similarities.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been linked to antimicrobial properties. Compounds with this core structure have demonstrated activity against various bacterial strains . The potential for 3-BBT-PT to exhibit antibacterial effects could be explored further through in vitro assays against known pathogens.
Antimalarial Potential
While specific studies on 3-BBT-PT as an antimalarial agent are lacking, related thienopyrimidine derivatives have shown effectiveness against Plasmodium species in both asexual and sexual stages . This suggests that further exploration of 3-BBT-PT could reveal similar antimalarial properties.
Although the precise mechanism of action for 3-BBT-PT remains uncharacterized due to a lack of direct studies, the thienopyrimidine core is known to interact with various biological macromolecules. For example, some derivatives act as inhibitors of topoisomerases—a class of enzymes critical for DNA replication and transcription .
Future Research Directions
Given the promising biological activities associated with thieno[3,2-d]pyrimidine derivatives:
- In Vitro Studies : Conduct detailed in vitro studies to assess the cytotoxicity and mechanism of action of 3-BBT-PT against various cancer cell lines.
- Antimicrobial Testing : Evaluate the antimicrobial activity against a range of bacterial and fungal pathogens to determine its spectrum of activity.
- Antimalarial Evaluation : Investigate the compound's efficacy against Plasmodium species using established in vitro models.
- Structure-Activity Relationship (SAR) : Perform SAR studies to understand how modifications to the chemical structure influence biological activity.
Q & A
Q. What are common synthetic routes for thieno[3,2-d]pyrimidin-4(3H)-one derivatives like 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Answer :
- Core scaffold synthesis : Start with cyclocondensation of 2-aminothiophene derivatives with carbonyl reagents (e.g., urea, thiourea) to form the pyrimidinone ring. Substituents are introduced via nucleophilic substitution or cross-coupling reactions .
- Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is widely used to attach aryl/alkynyl groups. For example, 6-bromo intermediates undergo coupling with boronic acids or terminal alkynes to install the 4-bromobenzyl or p-tolyl groups .
- Key validation : Confirm regioselectivity using -NMR and HRMS, ensuring no positional isomerism in the thienopyrimidinone core .
Q. How can researchers characterize the purity and structure of this compound?
Answer :
- Spectroscopic methods :
- - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm for bromobenzyl groups) .
- HRMS for molecular ion confirmation (e.g., [M+H] with <5 ppm error) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral intermediates .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for PDE7 inhibition?
Answer :
- Substituent positioning : The 7-(p-tolyl) group enhances PDE7 affinity by occupying a hydrophobic pocket, while the 3-(4-bromobenzyl) group improves selectivity over PDE4 .
- Methodology :
- Pitfalls : Avoid 6-substituted derivatives, which reduce activity due to steric clashes with the PDE7 active site .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Answer :
- Contextual analysis :
- Anticancer activity (e.g., IC = 0.8–2.3 µM in B16 melanoma cells) may arise from ROS generation, while PDE7 inhibition (IC = 1–10 nM) suggests anti-inflammatory potential .
- Validate mechanisms using gene knockdown (e.g., siRNA for PDE7A) or ROS scavengers (e.g., NAC) in cell-based assays .
- Dose-dependency : Low doses (nM range) may target PDE7, while higher doses (µM range) induce cytotoxicity .
Q. What experimental designs are optimal for evaluating tyrosinase inhibition in thienopyrimidinone derivatives?
Answer :
- Assay setup :
- Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as substrate; monitor dopachrome formation at 475 nm .
- Include kojic acid as a positive control (IC ≈ 20 µM) .
- Cellular models : Test in murine B16 cells to assess melanin synthesis inhibition (e.g., 40% reduction at 10 µM) via spectrophotometry .
Q. How can computational modeling enhance the design of thienopyrimidinone-based kinase inhibitors?
Answer :
- Target selection : Prioritize kinases with ATP-binding pockets accommodating the planar thienopyrimidinone core (e.g., EGFR, CDK2) .
- Workflow :
- Validation : Compare predicted IC values with experimental enzymatic assays .
Methodological Best Practices
Q. What strategies minimize byproducts in Pd-catalyzed cross-coupling reactions for this compound?
Answer :
Q. How should researchers address low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
